molecular formula C10H11NO2 B12873974 5-Methoxy-2,7-dimethyl-1,3-benzoxazole CAS No. 500877-06-5

5-Methoxy-2,7-dimethyl-1,3-benzoxazole

Cat. No.: B12873974
CAS No.: 500877-06-5
M. Wt: 177.20 g/mol
InChI Key: YCXHUWNDHDEFSF-UHFFFAOYSA-N
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Description

5-Methoxy-2,7-dimethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,7-dimethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,7-dimethylphenol with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of 5-Methoxy-2,7-dimethylbenzo[d]oxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,7-dimethylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,7-dione derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

5-Methoxy-2,7-dimethylbenzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,7-dimethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 6-Bromo-5-methoxy-2,4-dimethylbenzo[d]oxazole

Uniqueness

5-Methoxy-2,7-dimethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

500877-06-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-methoxy-2,7-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C10H11NO2/c1-6-4-8(12-3)5-9-10(6)13-7(2)11-9/h4-5H,1-3H3

InChI Key

YCXHUWNDHDEFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C)OC

Origin of Product

United States

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